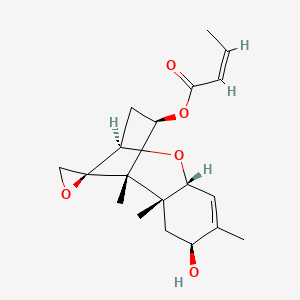

Trichothecinol B

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H26O5 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

[(1S,2R,4S,7R,9R,11R,12S)-4-hydroxy-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] (Z)-but-2-enoate |

InChI |

InChI=1S/C19H26O5/c1-5-6-16(21)24-14-8-15-19(10-22-19)18(14,4)17(3)9-12(20)11(2)7-13(17)23-15/h5-7,12-15,20H,8-10H2,1-4H3/b6-5-/t12-,13+,14+,15+,17-,18+,19-/m0/s1 |

InChI Key |

VRHZKNFFKJZHFD-DPEWJACVSA-N |

Isomeric SMILES |

C/C=C\C(=O)O[C@@H]1C[C@@H]2[C@]3([C@]1([C@]4(C[C@@H](C(=C[C@H]4O2)C)O)C)C)CO3 |

Canonical SMILES |

CC=CC(=O)OC1CC2C3(C1(C4(CC(C(=CC4O2)C)O)C)C)CO3 |

Origin of Product |

United States |

Natural Occurrence and Producing Organisms

Isolation and Identification from Fungal Species

The isolation of trichothecenes from fungal cultures is a multi-step process that begins with the cultivation of the producing organism. Trichothecium roseum can be isolated from various natural sources, such as decaying plant matter or infected fruits. acs.orgcaltexmoldservices.com For laboratory production, the fungus is typically grown in a liquid medium, such as a potato dextrose broth (PDB), or on solid substrates like rice for a period of several days to allow for the biosynthesis and secretion of secondary metabolites. isciii.esfrontiersin.org

The process for isolating and identifying trichothecenes like Trichothecinol B generally involves the following steps:

Extraction: After incubation, the fungal culture (both mycelia and broth) is extracted using an organic solvent, most commonly ethyl acetate. This separates the secondary metabolites from the aqueous culture medium. frontiersin.orgresearchgate.net

Purification: The crude extract is then subjected to various chromatographic techniques to purify the target compounds. This often includes Thin-Layer Chromatography (TLC) for initial separation and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for final purification. researchgate.netresearchgate.net

Identification and Characterization: The definitive identification of the isolated compound is achieved through advanced spectroscopic and spectrometric methods. High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D techniques) is employed to elucidate the exact chemical structure of the molecule. acs.orgresearchgate.net

In a study on an endophytic Trichothecium sp. isolated from the medicinal herb Phyllanthus amarus, researchers successfully isolated and characterized Trichothecinol A, a closely related analogue. The process yielded 4.37 mg of the compound per liter of culture broth, demonstrating a standard methodology applicable to other trichothecinols. researchgate.netresearchgate.net More recently, a 2023 study on a strain of Trichothecium roseum isolated from a rotten apple core identified six known trichothecene (B1219388) mycotoxins, confirming the fungus's role as a producer of this compound class and detailing the use of HRMS and NMR for their structural elucidation. acs.org

| Isolation Step | Technique/Method | Purpose |

| Fungal Source | Isolation from natural substrates (e.g., plants, soil) | Obtain a pure culture of the producing organism (e.g., Trichothecium roseum) |

| Cultivation | Liquid or solid-state fermentation (e.g., PDB, rice media) | Promote fungal growth and secondary metabolite production |

| Extraction | Solvent extraction (e.g., Ethyl Acetate) | Separate crude secondary metabolites from the culture |

| Purification | Chromatographic methods (TLC, RP-HPLC) | Isolate the specific compound of interest from the crude extract |

| Identification | Spectroscopic/Spectrometric analysis (HRMS, NMR) | Determine the precise molecular formula and elucidate the chemical structure |

Ecological and Environmental Distribution of this compound Producers

The primary producer of trichothecinol-type compounds, Trichothecium roseum, is a cosmopolitan fungus with a worldwide distribution. wikipedia.orgmdpi.com It functions primarily as a saprophyte, an organism that lives on dead or decaying organic matter. This ecological role means it is commonly found in a wide variety of environments.

Trichothecium roseum has been isolated from:

Soils: It is found in diverse soil types, including uncultivated soils, forest soils (particularly under beech trees), agricultural soils, heathland, and garden compost. wikipedia.org

Decaying Plant Material: As a saprobe, it thrives on decaying vegetation and leaf litter. wikipedia.orgcaltexmoldservices.com

Foodstuffs: The fungus has been identified on seeds, corn, and flour products. mdpi.comcaltexmoldservices.com

Plant Pathogen: Beyond its saprophytic role, T. roseum is also an opportunistic plant pathogen. It is known to cause "pink rot" on a variety of fruits and vegetables, such as apples, grapes, and melons. wikipedia.orgacs.orgmdpi.com The infection often occurs through lesions created by primary pathogens, particularly in temperate climates or conditions of high humidity. wikipedia.orgacs.org

This widespread distribution indicates that the potential for this compound production exists in numerous ecosystems globally, from natural, undisturbed habitats to agricultural and food storage environments.

Biosynthetic Pathways and Genetic Regulation

Elucidation of the Trichothecinol B Biosynthetic Route

The pathway to this compound begins with the formation of a common trichothecene (B1219388) backbone, which is then modified through a series of specific enzymatic reactions.

The biosynthesis of all trichothecenes originates from the mevalonate (B85504) pathway, starting with the primary metabolic intermediate farnesyl pyrophosphate (FPP). mdpi.commdpi.commdpi.com The initial committed step is the cyclization of FPP to form the sesquiterpene hydrocarbon trichodiene (B1200196). mdpi.comnih.gov This reaction is catalyzed by the enzyme trichodiene synthase, encoded by the Tri5 gene. mdpi.comfrontiersin.org

Following the formation of trichodiene, a series of oxygenation reactions occur, catalyzed by the multifunctional cytochrome P450 monooxygenase encoded by the TRI4 gene. mdpi.commdpi.com In Fusarium, TRI4 adds four oxygens to create the intermediate isotrichotriol. mdpi.com In other genera like Trichothecium and Myrothecium, the TRI4 homolog adds only three oxygens to form isotrichodiol. mdpi.comwikipedia.org

The subsequent formation of the core tricyclic structure, 12,13-epoxytrichothec-9-ene (B1214510) (EPT), was once thought to be a spontaneous process. acs.org However, recent research has shown it requires further enzymatic activity. The O-acetyltransferase Tri3 acetylates the C11 hydroxyl group of the precursors, and a cyclase, Tri14, is then required to facilitate the ring closure to form the stable EPT skeleton. acs.orgresearchgate.net

This compound is a Type B trichothecene, characterized by a ketone group at the C-8 position of the EPT core. mdpi.comnih.gov Its biosynthesis is believed to proceed from the EPT intermediate. In Trichothecium roseum, the pathway likely involves hydroxylation at C-4, esterification with a butyryl group, and a subsequent modification at C-8 to form the parent compound, trichothecin (B1252827). nih.gov

This compound is a reduced derivative of trichothecin. researchgate.net Trichothecium roseum and Trichoderma brevicompactum are known to produce trichothecinols, such as Trichothecinol A and B, which possess a hydroxyl group at the C-3 position—a feature absent in trichothecin itself. mdpi.comnih.govresearchgate.netresearchgate.net The exact enzymatic step and the specific gene controlling this C-3 oxygenation in Trichothecium and Trichoderma have not been fully elucidated, representing a key divergence from the more extensively studied Fusarium pathways. mdpi.comnih.gov

Identification and Characterization of Key Biosynthetic Enzymes

The synthesis of trichothecenes is orchestrated by a suite of enzymes encoded by the Tri gene family. While research has extensively characterized these enzymes in Fusarium, homologous genes are found in other trichothecene-producing fungi, including those that synthesize this compound.

Key enzymes in the general trichothecene pathway include:

Trichodiene Synthase (Tri5): Initiates the pathway by converting FPP to trichodiene. ontosight.ai

Cytochrome P450 Monooxygenase (Tri4): A crucial enzyme that catalyzes multiple oxygenation steps on the trichodiene molecule. mdpi.comtandfonline.com

Acetyltransferases (e.g., Tri3, Tri101, Tri7): These enzymes add acetyl groups to various positions on the trichothecene core, which can serve as protecting groups or influence the final structure. mdpi.comacs.orgresearchgate.net

Hydroxylases (e.g., Tri11, Tri13, Tri1): These enzymes, often P450 monooxygenases, introduce hydroxyl groups at specific carbons. mdpi.commdpi.comtandfonline.com

Esterases (e.g., Tri8): Remove acetyl groups in the final steps of biosynthesis. mdpi.comnih.gov

Cyclase (Tri14): A more recently identified enzyme essential for forming the tricyclic EPT skeleton from acetylated precursors. acs.orgresearchgate.net

| Enzyme (Gene) | Function | Stage in Pathway | Reference |

|---|---|---|---|

| Trichodiene Synthase (Tri5) | Cyclization of farnesyl pyrophosphate (FPP) to trichodiene | Early (First committed step) | mdpi.comnih.govfrontiersin.org |

| Cytochrome P450 Monooxygenase (Tri4) | Multiple oxygenations of trichodiene to form precursors like isotrichodiol | Early | mdpi.commdpi.com |

| O-acetyltransferase (Tri3) | Acetylation of C-11 hydroxyl on precursors; C-15 acetylation in tailoring phase | Early (Skeleton Formation) & Late (Tailoring) | mdpi.comacs.orgresearchgate.net |

| Cyclase (Tri14) | Catalyzes cyclization of acetylated intermediates to form the EPT skeleton | Early (Skeleton Formation) | acs.orgresearchgate.net |

| Cytochrome P450 Monooxygenase (Tri1) | Hydroxylation at C-7 and C-8 (in Fusarium Type B producers) | Late (Tailoring) | nih.govmdpi.com |

| Esterase (Tri8) | Deacetylation at C-3 or C-15 | Late (Final step) | mdpi.comnih.gov |

Genetic Basis of this compound Biosynthesis (e.g., Gene Clusters, Regulatory Elements)

The genes responsible for trichothecene biosynthesis (Tri genes) are typically organized into clusters within the fungal genome. tandfonline.comnih.gov In Fusarium, a core cluster of 12 genes contains most of the biosynthetic machinery. mdpi.comacs.org Other Tri genes, such as Tri1, Tri16, and Tri101, can be found at different loci. tandfonline.comjst.go.jp

The expression of these gene clusters is tightly controlled by regulatory elements. Key among these are the transcription factors encoded by Tri6 and Tri10. frontiersin.orgnih.gov

Tri6 : Encodes a Cys2His2 zinc finger transcription factor that is essential for the activation of most other Tri genes. frontiersin.orgnih.gov It binds to a specific YNAGGCC sequence in the promoter regions of pathway genes. frontiersin.org

Tri10 : Acts as another positive regulator, appearing to control the expression of Tri6 and thus influencing the entire pathway. nih.gov

This clustered organization and co-regulation ensure the efficient and coordinated production of the enzymes needed for the biosynthetic assembly line. While most studied in Fusarium, similar gene clusters and regulatory homologs are presumed to exist in Trichothecium and Trichoderma, governing the production of their specific trichothecenes. mdpi.comfrontiersin.org

Strategies for Genetic Manipulation of Biosynthetic Pathways for Enhanced Production or Diversification

Researchers have employed several genetic strategies to study and manipulate trichothecene biosynthetic pathways. These techniques are pivotal for understanding gene function, increasing the yield of specific compounds, and creating novel derivatives.

Gene Disruption/Deletion: Targeted deletion of a specific Tri gene is a common method to determine its function. For example, disrupting Tri1 in a T-2 toxin producer led to the accumulation of the precursor DAS, confirming Tri1's role in C-8 oxidation. mdpi.com

Gene Overexpression: Increasing the expression of a pathway gene or a regulatory gene can enhance toxin production. Overexpressing the tri5 gene in Trichoderma brevicompactum resulted in higher levels of trichodermin. researchgate.net Similarly, overexpressing the master regulator TRI6 can activate the entire cluster. nih.gov

Heterologous Expression: The entire biosynthetic pathway or parts of it can be transferred to a non-native host, such as the yeast Saccharomyces cerevisiae. nih.gov This allows for the controlled production of specific intermediates or final products away from the complex regulatory network of the original fungus and can be used to create novel compounds by combining genes from different organisms. nih.govnih.gov

Comparative Biosynthesis Across Related Trichothecene Producers

While all trichothecene pathways share a common origin, significant variations exist between different fungal genera, leading to the vast structural diversity of these mycotoxins. Comparing the pathway in Trichothecium to the well-studied Fusarium model reveals key evolutionary divergences.

Oxygenation Patterns: A primary difference lies in the oxygenation of the core structure. Many trichothecenes from Trichothecium, Trichoderma, and Myrothecium lack an oxygen function at the C-3 position (e.g., trichothecin). mdpi.comnih.gov In contrast, C-3 hydroxylation is a hallmark of Fusarium trichothecenes. mdpi.com The ability of Trichothecium roseum to produce both C-3 hydroxylated (trichothecinols) and non-hydroxylated (trichothecin) compounds suggests a unique and divergent enzymatic capability. mdpi.comnih.govresearchgate.net

C-7 and C-8 Modification: Fusarium Type B trichothecenes typically possess a hydroxyl group at C-7 along with the C-8 keto group. This C-7 hydroxyl is notably absent in Type B trichothecenes produced by other genera like Trichothecium. mdpi.comnih.govfrontiersin.org

Gene Cluster Architecture: The organization of the Tri genes can differ. In the two Trichoderma species examined, the cornerstone tri5 gene is located outside the main tri gene cluster, a unique arrangement not seen in other trichothecene-producing fungi where it is part of the cluster. nih.govfrontiersin.org

| Biosynthetic Feature | Fusarium Species | Trichothecium / Trichoderma Species | Reference |

|---|---|---|---|

| C-3 Oxygenation | Typically present (hydroxyl group) | Often absent (e.g., trichothecin), but can be present (e.g., trichothecinols) | mdpi.comnih.govresearchgate.net |

| C-7 Hydroxylation (Type B) | Typically present | Absent | mdpi.comnih.gov |

| tri5 Gene Location | Within the main Tri gene cluster | Outside the main Tri gene cluster (in Trichoderma) | nih.govfrontiersin.org |

| TRI4 Function | Adds four oxygen atoms (forms isotrichotriol) | Adds three oxygen atoms (forms isotrichodiol) | mdpi.com |

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Trichothecinol B

The complex, stereochemically rich structure of trichothecenes presents a formidable challenge to synthetic organic chemists. While specific total synthesis routes for this compound are not extensively detailed in the provided results, the general strategies for constructing the characteristic trichothecene (B1219388) core are applicable.

A common retrosynthetic approach to the trichothecene skeleton involves disconnecting the molecule at key positions to simplify it into more manageable precursors. For the cis-fused AB ring system, a key intermediate can be an optically pure butenolide. clockss.org The synthesis often involves the construction of the A ring via ring-closing olefin metathesis, followed by a Lewis acid-mediated cyclization to form the cis-fused tetrahydrochromane skeleton. clockss.org This core structure can then be further elaborated to introduce the necessary functional groups and stereocenters found in trichothecinols.

Key intermediates in the synthesis of the trichothecene core include chiral butenolides and functionalized cyclohexene (B86901) derivatives. clockss.org The stereoselective synthesis of the optically pure AB-ring moiety is a critical step, often starting from a chiral precursor to ensure the correct absolute stereochemistry in the final product. clockss.org

Achieving the correct stereochemistry is paramount in the total synthesis of trichothecenes. Asymmetric synthesis methodologies are employed to control the formation of multiple chiral centers. This can involve the use of chiral starting materials, such as optically pure butenolides, or the application of stereoselective reactions. clockss.org For instance, conjugate addition reactions with lithium dimethylcuprate to a chiral butenolide can proceed with high stereoselectivity. clockss.org

The stereochemistry of newly introduced functional groups, such as the hydroxyl group at C-8 in this compound, is also a critical consideration. Reduction of a C-8 ketone, as seen in the semi-synthesis of this compound from trichothecin (B1252827), can lead to diastereomers, highlighting the need for stereoselective reduction methods. jst.go.jp

Semi-Synthesis and Analog Preparation from Naturally Occurring Precursors

Given the challenges of total synthesis, semi-synthesis from more readily available natural precursors is an attractive alternative for producing this compound and its analogs. Trichothecin, which possesses a carbonyl group at the C-8 position, is a direct precursor to this compound. jst.go.jp

The conversion of trichothecin to this compound can be achieved through a Luche reduction, which involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride heptahydrate (CeCl₃·7H₂O). jst.go.jp This method selectively reduces the C-8 ketone to a hydroxyl group, yielding this compound. jst.go.jp This semi-synthetic approach provides a more direct and often higher-yielding route to this compound compared to total synthesis.

This strategy is not only used for this compound but also for a variety of other trichothecene analogs. For example, similar reductions have been applied to Trichothecinol A to produce Trichothecinol C. jst.go.jp The availability of various naturally occurring trichothecenes from fungal cultures, such as those from Trichothecium roseum and Trichoderma species, provides a rich source of starting materials for semi-synthetic modifications. jst.go.jpnih.govresearchgate.net

Design and Synthesis of this compound Derivatives and Probes

The synthesis of derivatives and probes based on the this compound scaffold is crucial for structure-activity relationship (SAR) studies and for elucidating its mechanism of action.

Structure-guided design aims to create novel analogs with improved biological activity or selectivity. By understanding the relationship between the structure of trichothecenes and their biological effects, chemists can rationally design modifications. For instance, studies have shown that the presence and nature of substituents at various positions on the trichothecene core, such as C-3, C-4, and C-8, significantly influence their cytotoxic and other biological activities. jst.go.jpresearchgate.net

The hydroxyl group at C-3 and the carbonyl group at C-8 have been identified as crucial for potent cancer preventive and STAT3 phosphorylation inhibitory activities in some trichothecenes. jst.go.jp While this compound, having a hydroxyl at C-8, showed weaker activity in this specific assay compared to the C-8 keto compound trichothecin, this highlights the importance of the C-8 functionality. jst.go.jp The stereochemistry of the C-8 hydroxyl group also impacts cytotoxicity. jst.go.jp The design of new analogs could involve modifying the ester group at C-4 or introducing different functional groups at C-3 and C-8 to explore and optimize biological activity. researchgate.net The creation of such analogs, guided by existing SAR data, is essential for developing new therapeutic leads. researchgate.net

Synthetic Methodologies for Chemical Modification (e.g., Esterification, Reduction, Oxidation)

The chemical modification of the trichothecene scaffold is a critical area of research for developing new derivatives with potentially enhanced or tailored biological activities. Methodologies such as reduction, esterification, and oxidation are employed to alter the functional groups at various positions on the molecule, thereby influencing its properties.

Reduction

A key modification involving this compound is its synthesis from a related trichothecene, Trichothecin (TTC). This compound (TTC-B) is the C-8 reduced derivative of TTC. jst.go.jpnih.gov The synthesis can be achieved via a Luche reduction, a chemoselective method for reducing α,β-unsaturated ketones.

In a typical procedure, Trichothecin (TTC) is dissolved in an anhydrous solvent like methanol. jst.go.jp Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) is added, followed by sodium borohydride (NaBH₄). jst.go.jp This reaction selectively reduces the C-8 carbonyl group of TTC to a hydroxyl group, yielding this compound alongside its diastereomer. jst.go.jp This specific reduction highlights a targeted approach to modify the trichothecene core.

Esterification (Acylation)

Esterification, or more specifically acylation, is a common strategy to modify the hydroxyl groups on the trichothecene skeleton. While direct esterification of this compound is not extensively detailed in the provided research, the acylation of its analogs, such as Trichothecinol A (TTC-A) and trichothecolone (B1221417), demonstrates the methodology. For instance, the hydroxyl groups of TTC-A and trichothecolone can be acylated using reagents like acetic anhydride (B1165640) or crotonyl chloride. jst.go.jp This reaction typically involves a base catalyst and results in the formation of the corresponding esters, altering the lipophilicity and steric properties of the parent molecule. jst.go.jp

Oxidation

Oxidation reactions offer another route for chemical modification. For example, the secondary alcohol in a related trichothecene, trichothecolone, can be oxidized to a ketone. The use of pyridinium (B92312) dichromate (PDC) has been shown to effectively convert the hydroxyl group of trichothecolone into a diketone with a moderate yield. jst.go.jp This transformation demonstrates how the targeted oxidation of hydroxyl groups on the trichothecene framework can be used to generate novel derivatives.

Table 1: Examples of Chemical Modifications on the Trichothecene Skeleton This table is interactive. You can sort and filter the data.

| Precursor Compound | Reaction Type | Reagents | Product(s) | Reference |

|---|---|---|---|---|

| Trichothecin (TTC) | Reduction (Luche) | CeCl₃·7H₂O, NaBH₄, MeOH | This compound (TTC-B) & diastereomer | jst.go.jp |

| Trichothecinol A (TTC-A) | Esterification (Acylation) | Acetic anhydride or crotonyl chloride | Corresponding esters | jst.go.jp |

| Trichothecolone | Esterification (Acylation) | Acetic anhydride or crotonyl chloride | Corresponding esters | jst.go.jp |

| Trichothecolone | Oxidation | Pyridinium dichromate (PDC) | Diketone derivative | jst.go.jp |

Preparation of Labeled this compound for Mechanistic Research

The study of the mechanisms of action, metabolic pathways, and quantification of trichothecenes often requires the use of isotopically labeled analogs. The preparation of labeled this compound is crucial for its use as an internal standard in analytical methods like liquid chromatography-mass spectrometry (LC-MS) to ensure accurate quantification and to trace its metabolic fate in biological systems. researchgate.net

While specific protocols for the synthesis of labeled this compound are not prominently published, its preparation can be inferred from established synthetic methodologies for trichothecenes. The most effective analytical methods utilize a corresponding isotopically labeled internal standard for each analyte to correct for matrix effects and variations in sample preparation. researchgate.net

One feasible approach to generating labeled this compound would be to adapt the Luche reduction of Trichothecin (TTC). By substituting the standard reducing agent, sodium borohydride (NaBH₄), with its deuterated counterpart, sodium borodeuteride (NaBD₄), a deuterium (B1214612) atom can be introduced at the C-8 position during the reduction of the carbonyl group. This would yield deuterium-labeled this compound.

Similarly, labeled ester derivatives of related trichothecenes can be prepared using labeled acylating agents. For example, the use of deuterated acetic anhydride ((CD₃CO)₂O) in the esterification of a hydroxyl-containing trichothecene would result in an acetyl-d₃ labeled derivative. These general labeling strategies are fundamental in creating the necessary tools for in-depth mechanistic and pharmacokinetic studies of this compound and other related mycotoxins.

Table 2: Potential Strategies for Isotopic Labeling of this compound This table is interactive. You can sort and filter the data.

| Target Compound | Labeling Strategy | Proposed Labeled Reagent | Potential Labeled Product | Rationale |

|---|---|---|---|---|

| This compound | Reduction of Precursor | Sodium borodeuteride (NaBD₄) | [²H]-Trichothecinol B | Introduction of deuterium at C-8 during synthesis from Trichothecin. |

| This compound | Reduction of Precursor | Sodium borotritide (NaBT₄) | [³H]-Trichothecinol B | Introduction of tritium (B154650) for radiolabeling studies. |

| This compound Ester | Esterification | Deuterated Acetic Anhydride | Labeled this compound acetate | Introduction of deuterium on the ester moiety for use as an internal standard. |

Molecular Mechanisms of Biological Activity

Cellular and Subcellular Targets of Trichothecinol B

This compound, like other members of its class, exerts its effects by engaging with specific components within the cell, leading to a cascade of downstream events.

Trichothecenes as a class are well-known inhibitors of eukaryotic protein synthesis. mdpi.comnih.govnih.gov This inhibitory action is a primary mechanism of their toxicity. mdpi.com The general mechanism involves the binding of these mycotoxins to the 60S ribosomal subunit, which interferes with the peptidyl transferase center. researchgate.net This interaction can disrupt various stages of protein synthesis, including initiation, elongation, and termination. mdpi.comresearchgate.net As a member of the trichothecene (B1219388) family, this compound is presumed to share this fundamental property of perturbing protein synthesis, which is a common cytotoxic response induced by this class of compounds. researchgate.nete-jmi.org

Research into the effects of this compound on key signaling pathways has revealed specific and distinct activities, particularly concerning the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.

STAT3: Studies comparing this compound (TTC-B) with its analogues, such as Trichothecin (B1252827) (TTC) and Trichothecinol A (TTC-A), have demonstrated that TTC-B is a significantly weaker inhibitor of STAT3 phosphorylation. researchgate.netjst.go.jpnih.gov One study explicitly found that TTC-B did not suppress the phosphorylation of STAT3, even at a concentration of 1.0 µM. jst.go.jp This is in stark contrast to TTC-A, which strongly inhibits STAT3 phosphorylation. jst.go.jp

This difference in activity is attributed to a key structural feature. This compound is a reduced derivative of Trichothecin. researchgate.netjst.go.jp The potent STAT3 inhibition by other trichothecenes is linked to the presence of a carbonyl group at the C8 position of the molecule's core structure. jst.go.jpnih.gov In this compound, this carbonyl group is reduced to a hydroxyl group, which leads to a substantial decrease in its ability to inhibit STAT3 phosphorylation. jst.go.jpkindai.ac.jp Despite its weak effect on STAT3, TTC-B is reported to have a cytotoxic effect similar to that of TTC. researchgate.netresearchgate.netjst.go.jp

Table 1: Comparative STAT3 Phosphorylation Inhibition by this compound and Related Compounds

| Compound | Key Structural Feature | Effect on STAT3 Phosphorylation | Citation(s) |

|---|---|---|---|

| This compound (TTC-B) | Hydroxyl group at C8 | Substantially weaker inhibition; did not suppress phosphorylation at 1.0 µM. | researchgate.netresearchgate.netjst.go.jp |

| Trichothecinol A (TTC-A) | Hydroxy at C3, Carbonyl at C8 | Potent inhibition. | jst.go.jpnih.gov |

| Trichothecin (TTC) | Carbonyl at C8 (lacks C3-OH) | Weaker than TTC-A, but stronger than TTC-B. | jst.go.jpnih.gov |

NF-κB and MAPK: There is no specific information available in the searched literature detailing the modulation of the NF-κB or MAPK signaling pathways by this compound. While these pathways are known to be affected by other mycotoxins, direct studies on this compound's activity on them have not been reported in the provided sources. plos.orgresearchgate.net

The primary macromolecular target for the trichothecene class is the eukaryotic ribosome, as detailed in section 5.1.1. researchgate.net Beyond this, it has been noted that trichothecenes can interact with protein sulfhydryl groups. mdpi.comresearchgate.net For this compound specifically, its weak interaction with the STAT3 protein is a documented event. jst.go.jpnih.gov However, further studies identifying other specific enzyme or structural protein targets for this compound are not detailed in the available literature. The compound has been noted for its antagonistic activity against a range of soil-borne phytopathogens, which implies interaction with macromolecules in those organisms, though the specific targets were not identified. nih.govscione.com

Effects on Cell Physiology and Viability (In Vitro Models)

The interaction of this compound with cellular targets culminates in observable effects on the health and lifecycle of cells. While it is known to be a cytotoxic compound, detailed mechanistic studies on its specific effects on cell fate are limited. researchgate.netjst.go.jp

While this compound is reported to have cytotoxic effects, specific studies confirming its ability to induce apoptosis or necrosis were not identified in the provided search results. researchgate.netjst.go.jp Other closely related trichothecenes, such as Trichothecinol A, are known to induce apoptosis in various cell lines. researchgate.netresearchgate.net However, a direct experimental link confirming this specific mechanism for this compound is not available in the reviewed literature.

This compound has been shown to possess antiproliferative activity. nih.gov However, specific studies detailing its effect on the cell cycle, such as inducing cell cycle arrest at specific phases, have not been reported in the available literature. For comparison, other trichothecenes have been demonstrated to cause cell cycle arrest, contributing to their anti-proliferative effects. researchgate.netnih.gov The general inhibition of protein synthesis by trichothecenes is a plausible mechanism for their observed impact on cell division and proliferation. nih.gove-jmi.org

Impact on Gene Expression and Transcriptional Regulation

The molecular activities of this compound include influencing key pathways involved in transcriptional regulation. Research indicates that this compound can modulate the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netkindai.ac.jp The STAT3 protein is a transcription factor that, upon activation by phosphorylation, moves into the cell nucleus and triggers the transcription of genes involved in critical cellular processes such as proliferation, survival, and differentiation. researchgate.net

Specifically, studies comparing this compound to its analogs, such as trichothecin (TTC), have shown that while it possesses cytotoxic effects, it is a substantially weaker inhibitor of STAT3 phosphorylation. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netkindai.ac.jp The inhibition of STAT3 phosphorylation is a crucial mechanism for controlling the expression of its target genes. researchgate.net Therefore, by weakly inhibiting this step, this compound has a downstream effect on the expression of multiple genes regulated by STAT3, representing an indirect but significant impact on transcriptional regulation. researchgate.netresearchgate.net

Immunomodulatory Effects at the Cellular and Molecular Level

Trichothecenes as a class of compounds are recognized for their immunomodulatory effects, which can be either immunosuppressive or immunostimulatory. researchgate.net The precise mechanisms are complex and not fully elucidated.

Direct studies detailing the specific effects of this compound on cytokine production and immune cell function are not extensively available. However, its mechanism of action provides insight into its potential role. The STAT3 signaling pathway, which this compound is known to inhibit weakly, is fundamentally involved in immune responses and the signaling of various cytokines. researchgate.netresearchgate.netresearchgate.net The activation of STAT3 is critical for transducing signals from cytokines and growth factors, which in turn regulates immune cell function and proliferation. researchgate.netresearchgate.net While direct evidence is limited, the interaction of this compound with the STAT3 pathway suggests a potential mechanism for modulating immune cell activity and cytokine signaling pathways. researchgate.netresearchgate.netresearchgate.net

Antimicrobial Activities and Underlying Mechanisms (e.g., Anti-fungal, Anti-bacterial)

This compound has demonstrated notable antimicrobial activity, particularly against fungal pathogens. nih.govnih.govscione.commdpi.com It has been described as having potent antifungal activity and shows antagonistic effects against a wide array of soil-borne phytopathogens. nih.govnih.govscione.com

The underlying mechanism of action for trichothecenes is generally attributed to the inhibition of protein synthesis. researchgate.net Research on the structure-activity relationship of related trichothecenes suggests that the 12,13-epoxide ring is essential for their biological activity, while substitutions at other positions can modulate their effects. mdpi.com For antifungal action, some trichothecenes are known to inhibit cell division by interacting with β-tubulin. mdpi.com While specific studies on this compound's antibacterial effects are sparse, a related compound was reported to have weak activity against Staphylococcus epidermidis and Enterococcus durans with a Minimum Inhibitory Concentration (MIC) of 100 μg/mL. nih.gov

Studies on close analogs of this compound, such as Trichothecinol A and 8-deoxy-trichothecin, have demonstrated significant antifungal activity against several plant pathogens, in some cases exceeding the efficacy of the synthetic fungicide carbendazim. mdpi.com

Table 1: Antifungal Activity of this compound Analogs

| Compound | Fungal Pathogen | MIC (μg/mL) |

|---|---|---|

| Trichothecinol A | Colletotrichum lagrnarium | 16 |

| Trichothecinol A | Carbendazim-resistant Botrytis cinerea | 64 |

| 8-deoxy-trichothecin | Colletotrichum lagrnarium | 16 |

| 8-deoxy-trichothecin | Carbendazim-resistant Botrytis cinerea | 64 |

| Carbendazim (Control) | Colletotrichum lagrnarium | 32 |

Antineoplastic Mechanisms in in vitro Cancer Models

This compound exhibits cytotoxic activity against various human cancer cell lines. researchgate.netnih.gov The primary antineoplastic mechanism identified for this compound involves its interaction with the STAT3 signaling pathway. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net Constitutive activation of STAT3 is a feature of many human cancers, promoting tumor cell proliferation, survival, and invasion. researchgate.net By inhibiting the phosphorylation of STAT3, this compound can interfere with these processes, leading to an anticancer effect. researchgate.netresearchgate.net However, it is noted that its inhibitory effect on STAT3 phosphorylation is significantly weaker than that of related trichothecenes. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Other mechanisms common to trichothecenes, which may contribute to the antineoplastic activity of this compound, include the induction of apoptosis (programmed cell death) and cell cycle arrest. researchgate.netresearchgate.net For instance, related compounds have been shown to arrest the cell cycle in the G2/M phase, thereby inhibiting cell proliferation. researchgate.net

In vitro studies have quantified the cytotoxic efficacy of this compound against several human tumor cell lines, with reported half-maximal effective concentration (EC₅₀) values in the micromolar range. nih.gov

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | EC₅₀ (μM) |

|---|---|---|

| MCF-7 | Breast Cancer | ~15 |

| H460 | Lung Cancer | ~15 |

| SF268 | Central Nervous System (CNS) Cancer | ~15 |

Structure Activity Relationships Sar and Chemogenomics of Trichothecinol B Analogs

Correlating Structural Features with Biological Potency and Selectivity

The biological activity of trichothecinol B and its analogs is intricately linked to their molecular structure. The core 12,13-epoxytrichothec-9-ene (B1214510) (EPT) skeleton is a fundamental requirement for their toxic effects. nih.gov Modifications to the functional groups attached to this core structure can significantly alter both the potency and selectivity of these compounds.

Key structural features that influence the biological activity of this compound analogs include:

The 12,13-epoxide ring and the C-9-C-10 double bond: These are considered essential for the toxicity of trichothecenes. nih.gov Disruption of the epoxide ring leads to a near-complete loss of cytotoxic activity. rsc.org

Substitution at the C-8 position: this compound is a type B trichothecene (B1219388), characterized by a carbonyl group at the C-8 position. nih.govmdpi.com Studies comparing this compound with its reduced derivative, which has a hydroxyl group at C-8, have shown that the carbonyl group is crucial for potent chemopreventive and STAT3 phosphorylation inhibition activities. jst.go.jp

Hydroxyl group at C-3: The presence of a hydroxyl group at the C-3 position has been shown to enhance the toxicity of trichothecenes. nih.gov For instance, trichothecinol A, which possesses a C-3 hydroxyl group, exhibits greater cancer prevention and antiproliferation effects than trichothecin (B1252827), which lacks this group. jst.go.jp

Acyl group at C-4: The nature of the acyl group at the C-4 position also plays a significant role. Removal of the isocrotonyl group at C-4 from trichothecinol A analogs dramatically reduces their activity. researchgate.net Similarly, replacing the isocrotonyl group with other acyl groups, like acetyl or crotonyl groups, also leads to a decrease in activity. researchgate.net

Stereochemistry at C-8: The stereochemistry of the hydroxyl group at the C-8 position can influence cytotoxic activity. For example, this compound and its diastereomer, epi-trichothecinol B, show different potencies against various cancer cell lines, indicating that the spatial arrangement of this functional group is important. jst.go.jp

Macrocyclic ring: The presence of a macrocyclic ring linking the C-4 and C-15 positions, as seen in type D trichothecenes, generally increases toxicity. nih.gov

The following table summarizes the cytotoxic effects of selected trichothecene analogs, highlighting the influence of structural modifications on their biological potency.

| Compound | Modification from this compound | Cytotoxic Effect | Reference |

| Trichothecinol A | Hydroxyl group at C-3 | More potent cancer prevention and antiproliferation effects | jst.go.jp |

| Trichothecin | Lacks hydroxyl group at C-3 and has a carbonyl at C-8 | Weaker chemoprotection and STAT3 inhibition | jst.go.jp |

| epi-Trichothecinol B | Diastereomer at C-8 | Slightly less potent against A549 and MDA-MB-231 cells | jst.go.jp |

| Trichothecolone (B1221417) | Lacks the isocrotonyl group at C-4 | Significantly lower cytotoxic effects | jst.go.jp |

Identification of Pharmacophores and Key Functional Groups

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogs, several key functional groups and structural features constitute their pharmacophore for various biological activities.

The essential pharmacophoric features for the bioactivity of this compound analogs include:

The 12,13-epoxytrichothec-9-ene (EPT) core: This rigid tricyclic system forms the fundamental scaffold. nih.gov The epoxide ring is a critical electrophilic site that is believed to interact with nucleophilic residues in biological targets, such as ribosomes, leading to the inhibition of protein synthesis. rsc.org

The C-8 carbonyl group: This group is a key feature of type B trichothecenes and is crucial for activities like STAT3 phosphorylation inhibition. mdpi.comjst.go.jp Its presence contributes to the electronic properties of the molecule and its ability to interact with target proteins.

The C-3 hydroxyl group (in analogs like trichothecinol A): The presence and orientation of a hydroxyl group at C-3 significantly enhances biological activity, suggesting it acts as a key hydrogen bond donor or acceptor in interactions with the biological target. nih.govjst.go.jp

The following table highlights the key functional groups of this compound and their contribution to its biological activity.

| Functional Group | Position | Contribution to Biological Activity | Reference |

| 12,13-epoxide | C-12, C-13 | Essential for cytotoxicity; acts as an electrophilic site. | nih.govrsc.org |

| Carbonyl | C-8 | Crucial for STAT3 inhibition and chemopreventive effects. | jst.go.jp |

| Isocrotonyl ester | C-4 | Important for potent cytotoxicity. | jst.go.jpresearchgate.net |

| Hydroxyl | C-3 (in analogs) | Enhances toxicity and biological potency. | nih.govjst.go.jp |

Computational Approaches to SAR Prediction and Ligand Design

Computational methods are increasingly being used to understand the structure-activity relationships of trichothecenes and to design novel analogs with improved potency and selectivity. These approaches can model the interactions between the ligands and their biological targets, providing insights that are difficult to obtain through experimental methods alone.

Quantitative Structure-Activity Relationship (QSAR) studies have been applied to trichothecenes to correlate their structural properties with their biological activities. For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed for trichothecene toxins. researchgate.net These models can help predict the toxicity of new analogs based on their 3D structure and physicochemical properties.

Molecular modeling techniques, including docking and molecular dynamics simulations, can be used to visualize and analyze the binding of this compound analogs to their putative targets, such as the ribosome. These simulations can reveal the key amino acid residues involved in the binding and help explain the observed SAR. For instance, modeling studies can elucidate how the presence or absence of a hydroxyl group at C-3 or the stereochemistry at C-8 affects the binding affinity and orientation of the ligand in the target's active site.

Ligand design efforts can leverage the insights gained from SAR and computational studies to create novel this compound analogs. By modifying the pharmacophoric groups, such as the C-4 ester or the C-8 substituent, it may be possible to design compounds with enhanced activity against specific targets or with reduced general toxicity. For example, understanding the conformational dynamics of the macrocyclic ring in related trichothecenes can inform the design of new analogs with specific conformational preferences that favor binding to a particular target. researchgate.net

Chemogenomic Profiling for Target Identification and Pathway Mapping

Chemogenomics aims to systematically study the effects of small molecules on a genome-wide scale, providing a powerful tool for identifying the cellular targets of bioactive compounds and mapping the pathways they modulate. For this compound and its analogs, chemogenomic approaches can offer a comprehensive understanding of their mechanisms of action.

Chemogenomic profiling involves treating cells with a compound of interest and then analyzing the global changes in gene expression (transcriptomics) or protein levels (proteomics). By identifying the genes or proteins that are up- or down-regulated in response to treatment with this compound or its analogs, researchers can infer the biological pathways that are affected. This can help to identify the direct molecular targets of the compound as well as downstream effector pathways.

For instance, studies on other trichothecenes have revealed their ability to inhibit protein and DNA synthesis. rsc.org Chemogenomic profiling could further elucidate the specific components of the translational and transcriptional machinery that are targeted.

Target identification is a key goal of chemogenomics. By comparing the gene expression profiles induced by this compound with those of compounds with known targets, it may be possible to infer the target of this compound through a "guilt-by-association" approach. Furthermore, genetic screens in model organisms like yeast can be used to identify genes that, when mutated, confer resistance or sensitivity to this compound, thereby pointing to its potential targets or pathways.

Pathway mapping using chemogenomic data can provide a systems-level view of the cellular response to this compound. By integrating the transcriptomic or proteomic data with known protein-protein interaction networks and metabolic pathways, it is possible to construct a model of how the compound perturbs cellular function. This can reveal not only the primary target but also the broader cellular networks that are impacted, leading to a more complete understanding of the compound's biological effects.

Advanced Analytical Methodologies in Trichothecinol B Research

High-Resolution Chromatographic Techniques for Separation and Purification

The isolation and purification of Trichothecinol B from fungal cultures or other complex matrices are foundational steps in its research. High-resolution chromatographic techniques are indispensable for achieving the high purity required for spectroscopic analysis and bioactivity studies.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of trichothecenes. mdpi.comresearchgate.net Reverse-phase HPLC, utilizing columns such as C18, is commonly employed to separate this compound from other related mycotoxins produced by fungi like Trichoderma longibrachiatum and Trichothecium sp. researchgate.netresearchgate.net The separation is typically achieved using a gradient elution system with solvents like acetonitrile (B52724) and water. acs.org For preparative purposes, semi-preparative HPLC is used to isolate milligram quantities of the pure compound. mdpi.com

For more complex analytical challenges, particularly the simultaneous analysis of multiple mycotoxins, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice. plos.org This technique combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry, allowing for the reliable identification and quantification of this compound even at low concentrations. acs.orgplos.org The use of immunoaffinity columns for sample cleanup prior to HPLC or LC-MS/MS analysis can further enhance the selectivity and sensitivity of the method by specifically capturing trichothecenes from the extract. plos.org

Table 1: Chromatographic Methods for this compound and Related Compounds

| Technique | Application | Matrix/Source | Key Findings | Reference |

|---|---|---|---|---|

| HPLC | Separation and Purification | Trichoderma longibrachiatum culture | Isolation of Trichothecinol A, 8-deoxy-trichothecin, this compound, and Trichodermene A. | researchgate.net |

| Reverse Phase HPLC | Purification and Quantification | Trichothecium sp. culture filtrate | Purified and quantified Trichothecinol-A, a closely related compound. | researchgate.net |

| LC-MS/MS | Multi-mycotoxin analysis | Cereals | Enables simultaneous analysis of important Fusarium mycotoxins. | plos.org |

Advanced Spectroscopic Methods for Structural Elucidation

Once purified, the definitive structure of this compound and any novel derivatives or metabolic intermediates is established using a combination of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the complex, tetracyclic structure of trichothecenes. A full suite of NMR experiments is typically required, including one-dimensional (1D) techniques like ¹H and ¹³C NMR, and two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). mdpi.comresearchgate.net These experiments reveal the connectivity of protons and carbons within the molecule, allowing for the assignment of the complete chemical structure. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry of the molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization source (ESI), provides the exact molecular weight of the compound, which allows for the determination of its elemental formula. mdpi.comresearchgate.net This information is complementary to NMR data and serves as a crucial confirmation of the proposed structure. Fragmentation patterns observed in MS/MS experiments can also provide valuable structural information. acs.org

For absolute confirmation of the three-dimensional structure and stereochemistry, X-ray Crystallography is the gold standard. mdpi.com This technique involves crystallizing the pure compound and analyzing the diffraction pattern of X-rays passed through the crystal. This method was used to elucidate the structures of related compounds like trichodermarins G–N, which were isolated alongside other trichothecenes. mdpi.comresearchgate.net

Table 2: Spectroscopic Data for the Elucidation of Trichothecinol-A (a closely related compound)

| Spectroscopic Method | Type of Information Obtained | Reference |

|---|---|---|

| ¹H NMR, ¹³C NMR | Carbon-hydrogen framework | researchgate.net |

| 2D NMR (COSY, NOESY, HMBC, HSQC) | Detailed structural connectivity and stereochemistry | researchgate.net |

| HRMS | Elemental composition (Molecular Formula) | researchgate.net |

Quantitative Analysis Methods for this compound in Complex Biological Matrices (non-clinical)

Accurate quantification of this compound in non-clinical matrices, such as fungal culture media or agricultural commodities, is essential for research into its biosynthesis and occurrence. LC-MS/MS is a leading method for the quantitative analysis of trichothecenes due to its high sensitivity, specificity, and ability to handle complex matrices. plos.org Quantitative methods often rely on the use of an internal standard to correct for matrix effects and variations in sample preparation and instrument response. acs.org For type A and B trichothecenes, quantification is typically performed using atmospheric pressure chemical ionization (APCI) in the positive ion mode. acs.org The development of validated methods includes establishing key performance characteristics such as the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy (trueness). plos.org For nine common trichothecenes analyzed in wheat, LOQs were found to be between 10 and 100 ppb. acs.org

Bioanalytical Assays for Studying Molecular Interactions with Biological Targets

To understand the biological activity of this compound, various bioanalytical assays are employed to study its interactions at a molecular and cellular level. Cytotoxicity assays are commonly used to assess the compound's effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, for example, is a colorimetric assay that measures cellular metabolic activity and is used to determine the concentration at which a compound exhibits cytotoxic effects. mdpi.com Studies on the closely related Trichothecinol-A have utilized MTT assays to determine its IC₅₀ (half-maximal inhibitory concentration) against various cancer cell lines. researchgate.netresearchgate.net

Other assays can investigate more specific molecular interactions. For instance, wound migration assays are used to assess the anti-metastatic potential of a compound by measuring its ability to inhibit cell movement. researchgate.netresearchgate.net Flow cytometry can be used in conjunction with specific fluorescent dyes to analyze cellular processes like apoptosis and cell cycle progression that are affected by the compound. nih.govnih.gov These assays provide crucial data on the molecular mechanisms underlying the bioactivity of this compound.

Imaging Techniques for Cellular Localization and Dynamics

Visualizing the location and movement of this compound within cells is a significant challenge, and direct imaging using specific fluorescent probes for this compound is not yet widely documented. However, several indirect imaging techniques and related approaches provide valuable insights into its production and effects.

One approach involves the fluorescent labeling of the enzymes responsible for trichothecene (B1219388) biosynthesis. In Fusarium graminearum, enzymes in the trichothecene pathway have been tagged with fluorescent proteins, revealing that their synthesis is localized to specialized subcellular structures termed "toxisomes". plos.org This method visualizes the site of production rather than the final compound but offers a powerful tool to study the cellular machinery involved in mycotoxin synthesis.

Another strategy is to use fluorescent dyes to observe the cellular effects of trichothecene exposure. For example, changes in mitochondrial morphology in yeast treated with trichothecenes have been visualized using Green Fluorescent Protein (GFP) specifically targeted to the mitochondrial matrix. researchgate.net Similarly, fluorescent dyes like JC-10 are used in fluorescence microscopy to monitor changes in mitochondrial membrane potential, a key indicator of apoptosis, in cells treated with related trichothecenes. nih.gov Calcein AM, a cell-permeant dye, can be used to determine cell viability through fluorescence measurements. medsciencegroup.us

While not specific to this compound, general methods exist for the fluorescent labeling of trichothecenes for analytical detection, such as derivatization with reagents like 1-anthroyl nitrile. mdpi.comresearchgate.net In principle, such a strategy could be adapted to create fluorescent probes for microscopic imaging, enabling the direct visualization of this compound's uptake, distribution, and localization within cellular compartments. This remains a promising area for future research.

Metabolism and Biotransformation

Enzymatic Biotransformation in Microorganisms (e.g., Fungi, Bacteria)

The primary known biotransformation of Trichothecinol B occurs during its biosynthesis within the producing fungi, such as species from the genera Trichothecium and Trichoderma. wikipedia.orgfrontiersin.org The enzymatic steps are part of a complex secondary metabolic pathway that builds the trichothecene (B1219388) skeleton.

The biosynthesis of trichothecenes like this compound begins with the cyclization of farnesyl pyrophosphate to create the initial hydrocarbon skeleton, trichodiene (B1200196). nih.govresearchgate.net This reaction is catalyzed by the enzyme trichodiene synthase, encoded by the TRI5 gene. nih.gov Following this initial step, a series of oxygenation reactions are carried out by cytochrome P450 monooxygenases and other enzymes, leading to a variety of trichothecene structures. nih.govmdpi.com

For trichothecenes produced by Trichothecium roseum, the pathway proceeds through the intermediate 12,13-epoxytrichothec-9-ene (B1214510) (EPT). nih.govresearchgate.net From EPT, a cascade of hydroxylation and esterification reactions generates more complex derivatives. nih.gov While the precise enzymatic sequence leading specifically to this compound is not fully elucidated, it is understood to be closely related to the synthesis of Trichothecinol A and Trichothecin (B1252827). nih.govresearchgate.net A key feature of Trichothecinol A and B is a hydroxyl group at the C-3 position; however, the specific oxygenase enzyme responsible for this modification has not yet been identified. nih.govresearchgate.net The biosynthesis of the related compound, trichothecin (a Type B trichothecene), involves hydroxylation at C-4, followed by esterification, a second hydroxylation at C-8, and finally the enzymatic conversion of the C-8 hydroxyl group into a ketone. nih.govmdpi.com

Detoxification mechanisms within the producing fungus itself also represent a form of biotransformation. In Fusarium, for instance, the acetylation of hydroxyl groups by acetyltransferases can reduce the compound's toxicity, serving as a self-protection mechanism for the organism. nih.gov While not specifically documented for this compound, similar enzymatic modifications are plausible in its producing fungi. Another potential enzymatic degradation pathway for the broader trichothecene class involves the opening of the toxicologically significant 12,13-epoxide ring, a reaction that can be catalyzed by glutathione-S-transferase (GST) in some biological systems. google.com

Table 1: Key Fungi Involved in this compound Production

| Fungus Genus | Species Example | Role | References |

|---|---|---|---|

| Trichothecium | T. roseum | Producer of Trichothecinol A/B and other trichothecenes. | wikipedia.org |

Identification of Metabolites and Degradation Products

Specific metabolites resulting from the degradation of this compound have not been extensively characterized in the scientific literature. Most related research has focused on identifying compounds that are produced alongside this compound by the same fungus, which are more accurately described as co-metabolites from a shared biosynthetic pathway rather than degradation products.

Fungi that produce this compound, such as Trichoderma longibrachiatum, are known to simultaneously produce a suite of structurally similar trichothecenes. frontiersin.orgfrontiersin.org These often include Trichothecinol A and 8-deoxy-trichothecin. frontiersin.orgresearchgate.net While chemically related, they are independent products of the fungal metabolic machinery and not breakdown products of one another in a degradation sense.

A potential degradation product can be inferred from detoxification studies on other trichothecenes. The enzymatic opening of the 12,13-epoxide ring by glutathione-S-transferase (GST) would result in a glutathione-conjugated metabolite. google.com This conjugate and its subsequent processing products would represent key detoxified metabolites. Although this has been observed for the trichothecene DON in plants, direct evidence for the formation of a this compound-glutathione conjugate has not yet been reported. google.com

Another theoretical degradation could involve the reduction or oxidation of its functional groups. For instance, this compound itself can be synthesized chemically by the reduction of the C-8 keto group of trichothecin. researchgate.net It is conceivable that microbial enzymes could catalyze the reverse reaction, oxidizing the C-8 hydroxyl of this compound to form trichothecin, though this specific biotransformation has not been documented.

Table 2: Compounds Co-produced with this compound

| Compound Name | Producing Fungus | Relationship to this compound | References |

|---|---|---|---|

| Trichothecinol A | T. longibrachiatum, T. roseum | Structurally related co-metabolite | wikipedia.orgscione.com |

| 8-deoxy-trichothecin | T. longibrachiatum | Structurally related co-metabolite | frontiersin.orgfrontiersin.org |

| Trichothecin | T. roseum | Structurally related co-metabolite | wikipedia.orgmdpi.com |

Role of Microbial Communities in this compound Metabolism

The specific role of complex microbial communities in the metabolism of this compound is not well defined, but general principles of microbial ecology suggest they likely play a significant part in its environmental fate. Bioactive secondary metabolites released into the environment can influence the structure and function of soil and plant-associated microbial communities. scione.comscione.com

Microbial communities, or consortia, are often more effective at degrading complex organic compounds than individual microbial strains. mdpi.com The introduction of a potent compound like this compound into a microbial habitat could select for microbes capable of using it as a substrate or those resistant to its effects. The compound could be degraded, transformed, or sequestered by the combined metabolic action of bacteria and other fungi in the community. For example, some anaerobic bacteria are known to reduce the epoxide ring of trichothecenes, a key step in detoxification, although the specific enzymes remain elusive. google.com

Furthermore, interactions within a microbial community can stimulate metabolic activity. Co-culturing different fungal species has been shown to activate cryptic or silent biosynthetic gene clusters, leading to the production of novel metabolites not seen in single-strain cultures. ugr.es This suggests that the metabolic response of a community to this compound could be complex, potentially leading to novel transformation products. Microbial exudates, which contain a mixture of secondary metabolites, are known to restructure microbial communities, indicating that the presence of this compound could alter the local microbiome, thereby influencing its own degradation rate and pathway. mdpi.com

Future Research Directions and Emerging Applications

Exploration of Undiscovered Biosynthetic Genes and Pathways

The biosynthesis of trichothecenes, a large family of sesquiterpenoid mycotoxins, is a complex process involving a series of enzymatic reactions. mdpi.com While the core biosynthetic pathway for many trichothecenes is well-understood and involves a cluster of genes known as TRI genes, there is still much to be discovered, particularly concerning the full diversity of these compounds. mdpi.combionte.com The biosynthesis of all trichothecenes starts with the cyclization of farnesyl pyrophosphate (FPP) to form trichodiene (B1200196). mdpi.commdpi.com This initial step is catalyzed by the enzyme trichodiene synthase, which is encoded by the TRI5 gene. ijcmas.comnih.gov Following the formation of trichodiene, a series of oxygenation, isomerization, and cyclization reactions occur, catalyzed by various enzymes encoded by other TRI genes, to produce the diverse array of trichothecene (B1219388) structures. mdpi.com

For instance, in Fusarium, the TRI4 gene is responsible for adding four oxygen atoms to the trichodiene scaffold, while TRI3, TRI7, TRI16, TRI18, and TRI101 are acyltransferases that add different functional groups. researchgate.netnih.gov The function of these genes can vary between different fungal species, leading to the production of different types of trichothecenes. For example, the TRI13 gene determines whether a strain will produce nivalenol (B191977) (NIV) or deoxynivalenol (B1670258) (DON). bionte.com

Future research will likely focus on identifying novel TRI genes and characterizing their functions. nih.gov The availability of complete fungal genome sequences opens up new avenues for in-depth analysis of mycotoxin production. nih.gov By comparing the genomes of different trichothecene-producing fungi, researchers can identify new candidate genes involved in biosynthesis. ijcmas.com Transcriptomic and proteomic analyses are also powerful tools for identifying differentially expressed genes and proteins under conditions that favor mycotoxin production, which can lead to the discovery of novel biosynthetic genes. nih.govresearchgate.net The identification of these new genes and pathways will not only enhance our understanding of how trichothecenes are produced but may also provide new targets for controlling mycotoxin contamination in agriculture. ijcmas.com

Table 1: Key Genes in Trichothecene Biosynthesis

| Gene | Function | Reference |

| TRI5 | Encodes trichodiene synthase, which catalyzes the first step in trichothecene biosynthesis. | ijcmas.comnih.gov |

| TRI4 | Encodes a cytochrome P450 monooxygenase that adds four oxygen atoms to the trichodiene core. | ijcmas.comresearchgate.net |

| TRI101 | Encodes a trichothecene 3-O-acetyltransferase, which is involved in the acetylation of the C-3 position. | mdpi.com |

| TRI1 | Controls hydroxylation at the C-7 and C-8 positions in Type B trichothecene producers. | nih.gov |

| TRI8 | Encodes an esterase that removes the C-3 or C-15 acetyl group in the final steps of Type B trichothecene biosynthesis. | nih.gov |

| TRI13 | Involved in determining the production of either nivalenol (NIV) or deoxynivalenol (DON). | bionte.com |

Development of Novel Synthetic Strategies for Analogs with Enhanced Specificity

The development of novel synthetic strategies for creating analogs of trichothecenes with enhanced specificity is a growing area of research. The goal is to design molecules that retain the desired biological activity, such as anticancer or antifungal properties, while minimizing off-target effects and toxicity. mdpi.com This involves modifying the core trichothecene structure to alter its interaction with biological targets. researchgate.net

One approach is to use biotransformation, where microorganisms or their enzymes are used to chemically modify the trichothecene molecule. researchgate.net This can lead to the creation of novel analogs with unique properties. Fungal endophytes, for example, are a rich source of enzymes that can be used for this purpose. researchgate.net Another strategy involves the chemical synthesis of analogs with specific modifications. This allows for precise control over the structure of the resulting molecule. The derivatization of the trichothecene core can lead to compounds with improved pharmacological properties. mdpi.com

The development of these new synthetic strategies is crucial for creating a new generation of trichothecene-based drugs with improved efficacy and safety profiles. By understanding the structure-activity relationships of these compounds, researchers can design analogs that are more selective for their intended targets, reducing the risk of adverse effects.

Identification of New Molecular Targets and Signaling Pathways

While the primary mechanism of action for many trichothecenes is the inhibition of protein synthesis via interaction with the ribosome, recent research suggests that they may have other molecular targets and affect various signaling pathways. mdpi.com Identifying these new targets is crucial for a complete understanding of the biological effects of these compounds and for the development of new therapeutic applications.

One area of investigation is the effect of trichothecenes on mitochondria. Studies have shown that these toxins can induce mitochondrial-mediated cell death, suggesting that mitochondria may be a key target. usda.gov Research is ongoing to identify the specific mitochondrial components that are affected and the signaling pathways that are involved. usda.gov

Another promising area of research is the interaction of trichothecenes with signaling proteins like STAT3 (Signal Transducer and Activator of Transcription 3). jst.go.jp STAT3 is involved in cell cycle progression and is a potential target for cancer therapy. jst.go.jpresearchgate.net Some trichothecenes have been shown to inhibit STAT3 phosphorylation, which is a key step in its activation. jst.go.jp Further research in this area could lead to the development of trichothecene-based STAT3 inhibitors for the treatment of cancer. The identification of these and other novel molecular targets will open up new possibilities for the therapeutic use of trichothecinol B and its analogs.

Potential for Derivatization in Chemical Biology Tools and Probes

The unique chemical structure of this compound and other trichothecenes makes them valuable scaffolds for the development of chemical biology tools and probes. These tools can be used to study complex biological processes and to identify new drug targets.

One potential application is the development of fluorescent probes. By attaching a fluorescent molecule to the trichothecene core, researchers can create probes that can be used to visualize the distribution of the toxin within cells and to study its interaction with its molecular targets. This can provide valuable insights into the mechanism of action of these compounds.

Another application is in the development of affinity-based probes for target identification. By immobilizing a trichothecene analog on a solid support, researchers can create a tool for capturing and identifying proteins that bind to the toxin. This can lead to the discovery of new molecular targets and a better understanding of the biological effects of these compounds. The development of such chemical biology tools will be instrumental in advancing our understanding of the complex biology of trichothecenes.

Opportunities in Natural Product-Inspired Pre-clinical Drug Discovery (Lead Identification, Optimization)

Natural products have long been a rich source of inspiration for drug discovery. nih.gov The diverse chemical structures and biological activities of natural products make them ideal starting points for the development of new drugs. semanticscholar.org this compound, as a natural product with potent biological activities, represents a promising lead compound for pre-clinical drug discovery. ncl.res.in

The process of natural product-inspired drug discovery typically involves several stages:

Lead Identification: This stage involves screening natural product libraries for compounds with the desired biological activity. slideshare.net High-throughput screening methods can be used to rapidly evaluate large numbers of compounds against a specific target. researchgate.net Once a hit is identified, further studies are conducted to confirm its activity and to determine its mechanism of action.

Lead Optimization: Once a lead compound like this compound is identified, the next step is to optimize its structure to improve its potency, selectivity, and pharmacokinetic properties. slideshare.netcambridgemedchemconsulting.com This can involve the synthesis of a series of analogs with systematic modifications to the lead structure. mdpi.com The goal is to create a drug candidate with the optimal balance of efficacy and safety. cambridgemedchemconsulting.com

Pre-clinical Development: Before a drug candidate can be tested in humans, it must undergo extensive pre-clinical testing to evaluate its safety and efficacy in animal models. This includes studies to determine the compound's ADME (absorption, distribution, metabolism, and excretion) properties and to assess its potential toxicity. cambridgemedchemconsulting.com

The development of new technologies, such as genomics, proteomics, and metabolomics, is accelerating the pace of natural product-inspired drug discovery. researchgate.net These technologies are providing new tools for identifying novel bioactive compounds and for understanding their mechanisms of action. As our understanding of the biology of this compound and other natural products continues to grow, so too will the opportunities for developing new and innovative medicines.

Q & A

Q. What experimental methods are commonly used to isolate and characterize Trichothecinol B from fungal cultures?

this compound is typically isolated via solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques such as silica gel column chromatography and HPLC. Structural elucidation relies on spectroscopic analyses, including HR-ESI-MS for molecular formula determination and NMR (1D/2D) for resolving substituent positions and stereochemistry . For reproducibility, authors must document solvent systems, column parameters, and spectroscopic conditions in detail, adhering to NIH guidelines for preclinical reporting .

Q. Which cytotoxicity assays are standard for evaluating this compound’s anticancer potential?

The MTT assay is widely used to measure cell viability across human cancer cell lines (e.g., HL-60, MCF-7). IC50 values are calculated post 48-hour exposure, with paclitaxel or cisplatin as positive controls. Researchers must report cell line origins, passage numbers, and incubation conditions to ensure comparability between studies . Data should include triplicate measurements and statistical significance thresholds (e.g., p < 0.05) .

Q. What key structural features of this compound correlate with cytotoxic activity?

Bioactivity is enhanced by the 12,13-epoxide ring, a hydroxyl group at C-3, and the –OCOCH=CHCH3 substituent at C-4. Comparative studies with analogs (e.g., trichothecinol A, 8-deoxytrichothecin) suggest that substituent modifications at C-4 and C-8 significantly impact potency .

Advanced Research Questions

Q. How can researchers optimize fungal culture conditions to maximize this compound yield?

Strain-specific fermentation parameters (e.g., media composition, pH, aeration) must be systematically tested. For Engleromyces goetzii, scaling up fermentation volume and altering nutrient ratios (e.g., carbon/nitrogen sources) have successfully increased metabolite production. Detailed protocols should be archived in supplementary materials to facilitate replication .

Q. What statistical approaches are recommended for resolving contradictions in cytotoxicity data across studies?

False Discovery Rate (FDR) control, such as the Benjamini-Hochberg procedure, is preferable to Familywise Error Rate (FWER) for multiple hypothesis testing in high-throughput assays. This minimizes false positives while retaining power in datasets with variable IC50 values across cell lines . Researchers should also report confidence intervals and effect sizes to contextualize discrepancies .

Q. How should structure-activity relationship (SAR) studies be designed to validate this compound’s pharmacophore?

SAR studies require a panel of structurally related analogs (e.g., epoxide-ring-opened derivatives, substituent-deleted variants). Cytotoxicity data should be analyzed using multivariate regression to quantify contributions of individual functional groups. For example, removing the C-4 –OCOCH=CHCH3 group in trichodermol reduces activity by >50%, highlighting its critical role .

Q. What strategies address variability in this compound’s IC50 values between cancer cell lines?

Variability may arise from differences in cell membrane permeability, metabolic rates, or target expression. Normalizing IC50 values to cell line-specific baseline proliferation rates and using synchronized cell populations can reduce noise. Researchers should also validate findings across ≥3 independent experiments and disclose raw data in supplementary files .

Methodological Guidance

How to formulate a research question on this compound’s mechanism of action using FINER criteria?

Ensure questions are Feasible (e.g., “Does this compound induce apoptosis via caspase-3 activation?”), Novel (addressing gaps in SAR literature), and Relevant (aligning with oncology drug discovery trends). Hypothesis-driven frameworks like PICO (Population: cancer cells; Intervention: this compound; Comparison: paclitaxel; Outcome: apoptosis markers) enhance focus .

Q. What preclinical reporting standards are mandatory for publishing this compound research?

Follow NIH guidelines for experimental rigor: disclose cell line authentication, mycoplasma testing, and compound purity (≥95% by HPLC). For animal studies, include ARRIVE checklist items (e.g., sample size justification, randomization protocols). Raw spectral data (NMR, MS) must be submitted as supporting information .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |